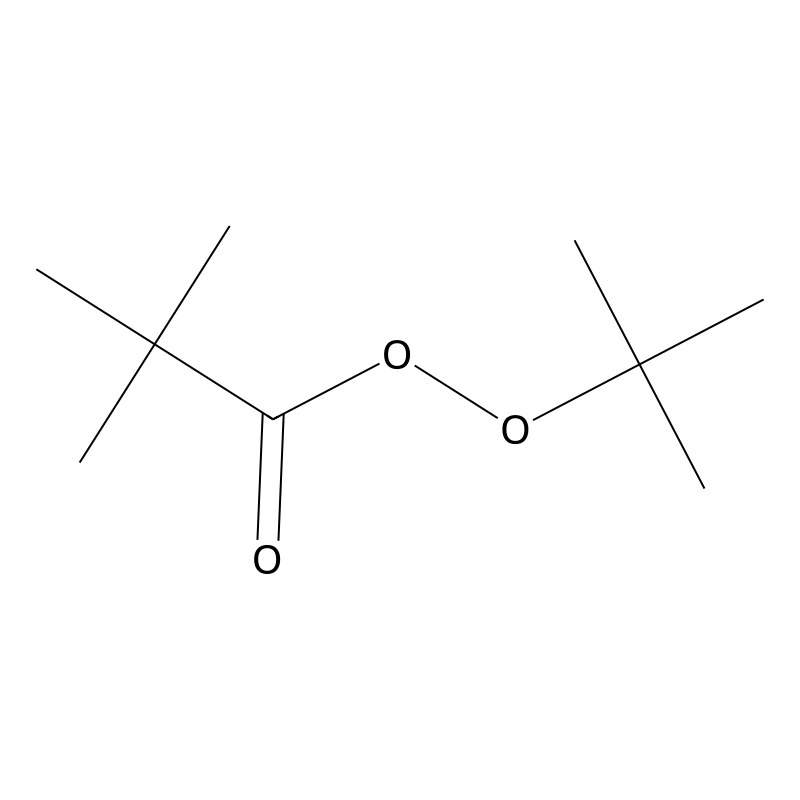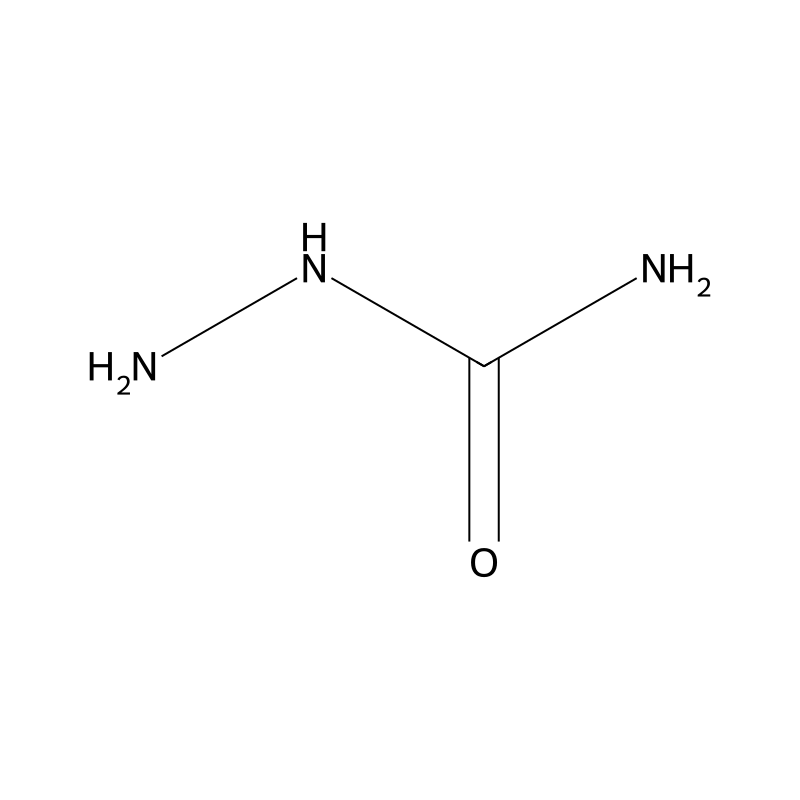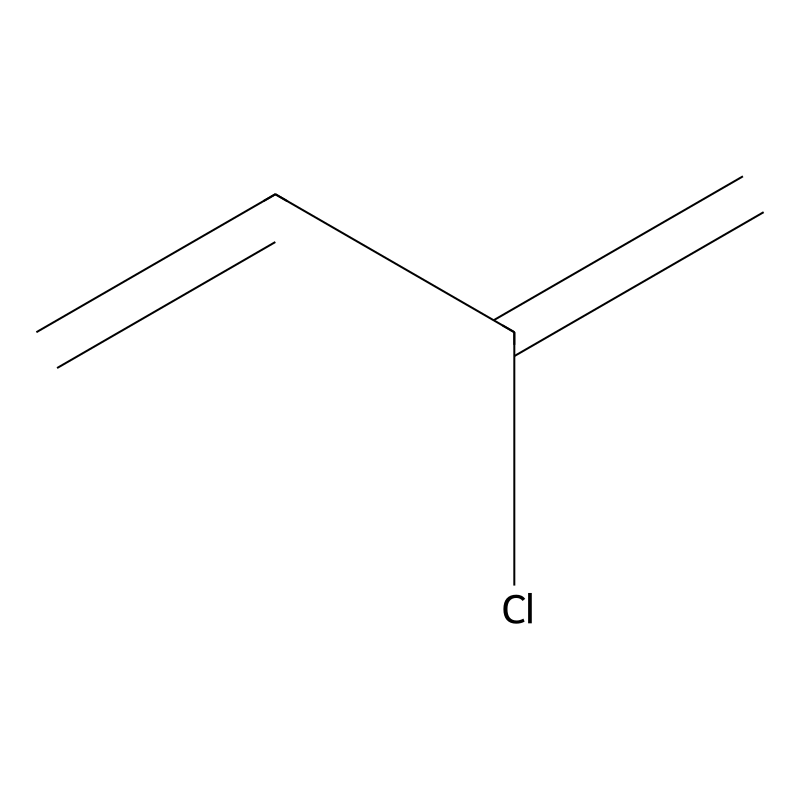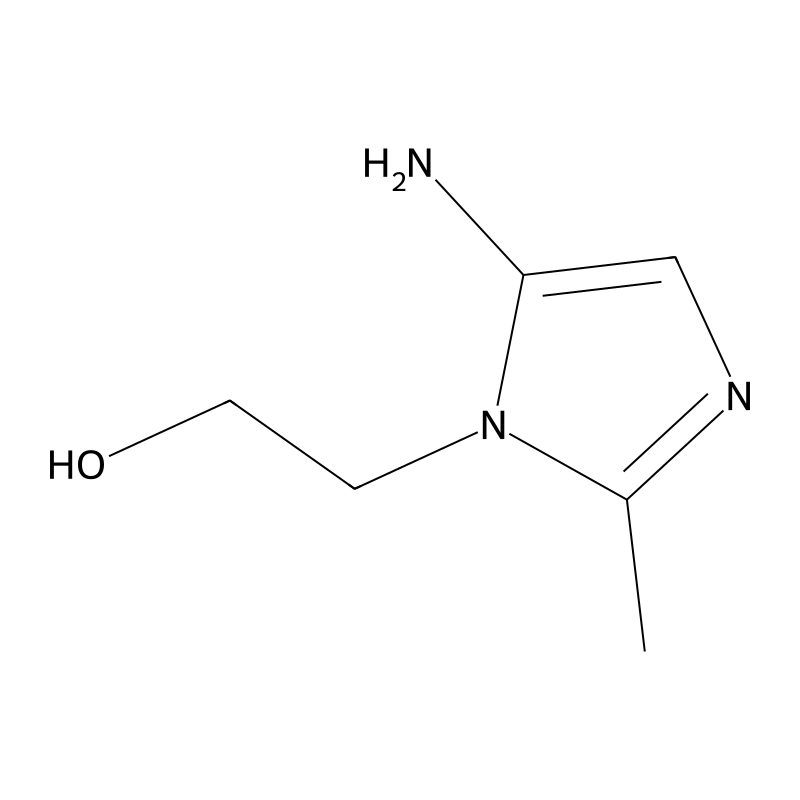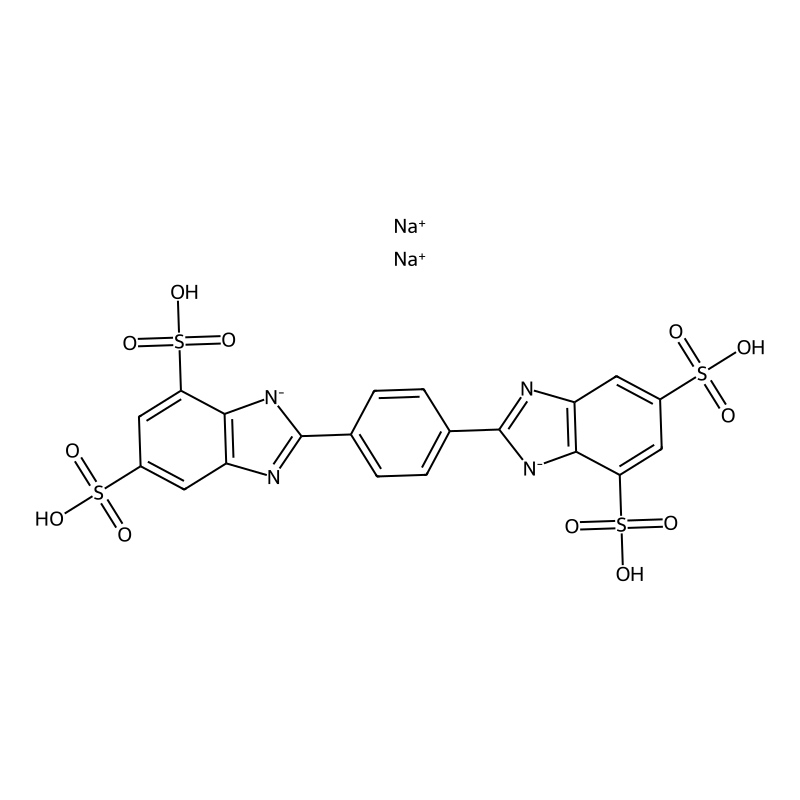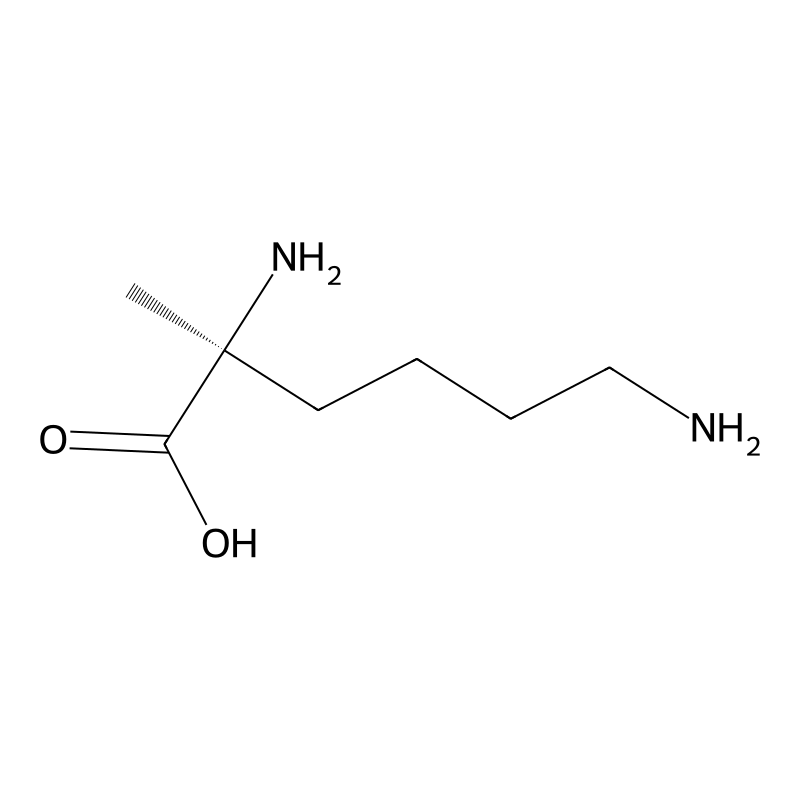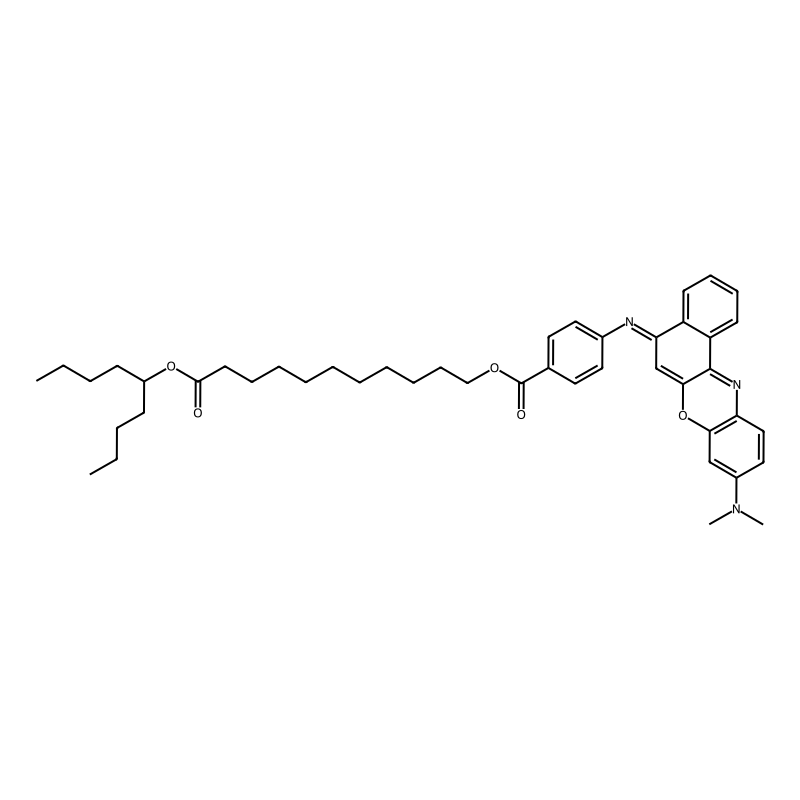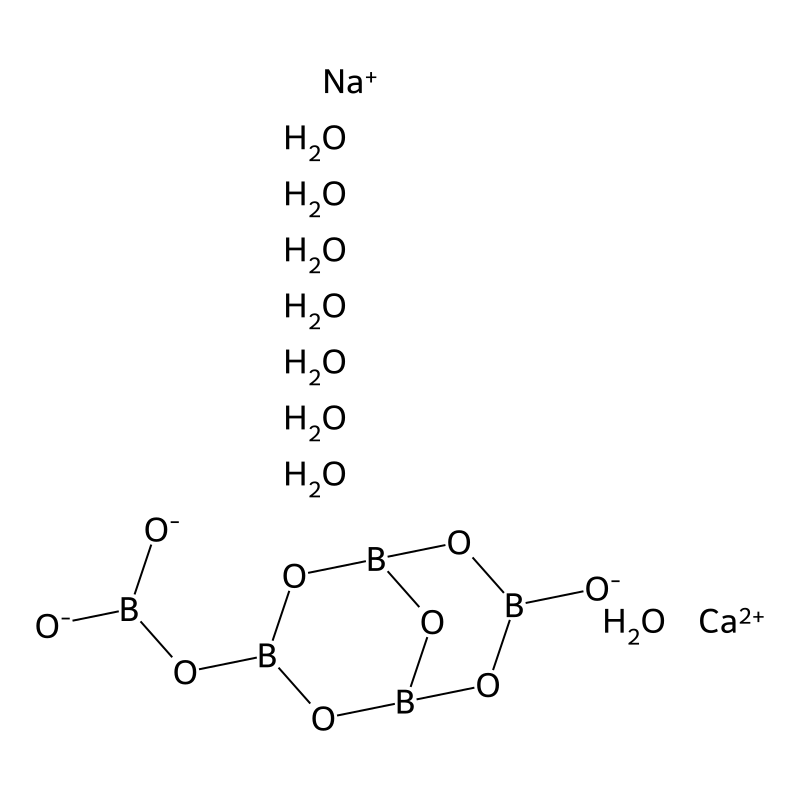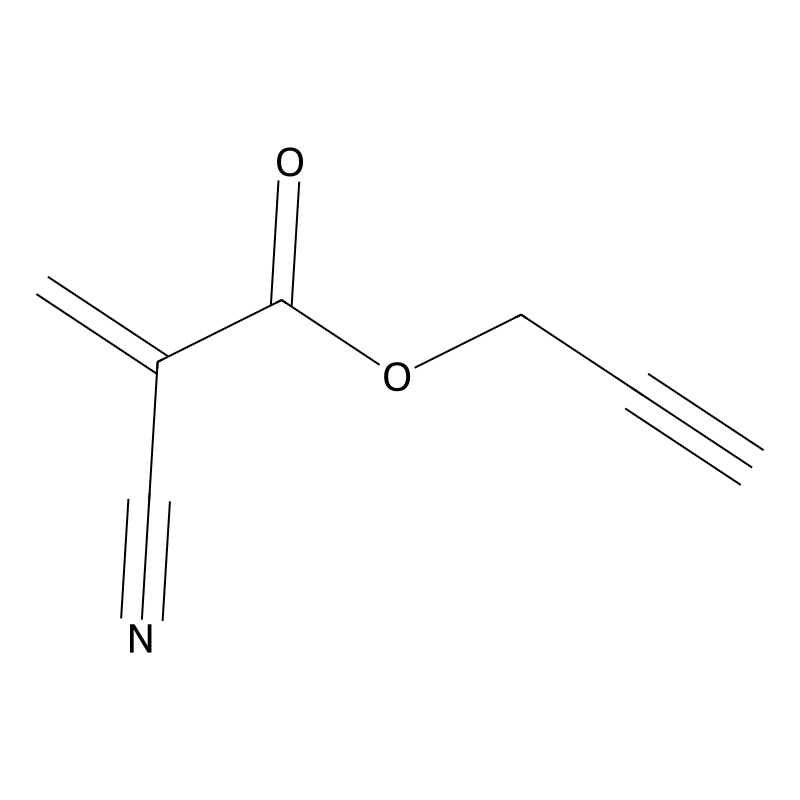cefepime
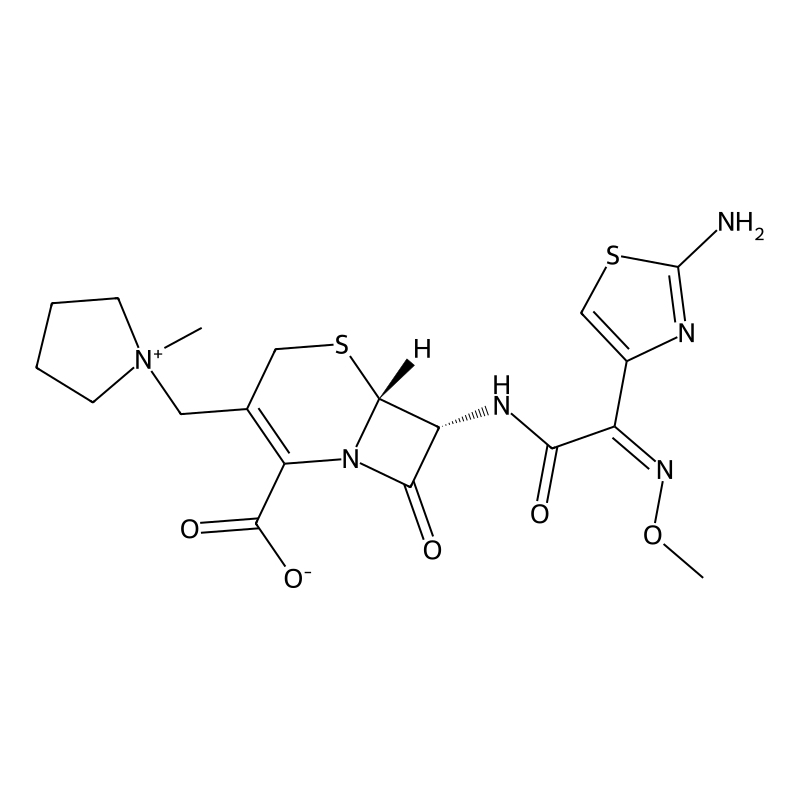
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial Activity and Mechanism of Action
- Broad-spectrum activity: Cefepime exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other cephalosporins. This makes it a valuable tool for empirical treatment in critically ill patients where the causative pathogen is unknown [].
- Mechanism of action: Similar to other cephalosporins, cefepime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) essential for cell wall formation. This binding prevents the bacteria from building a strong and rigid cell wall, leading to cell death [].
Clinical Efficacy Studies
- Treatment of various infections: Numerous clinical trials have evaluated the efficacy of cefepime in treating diverse infections, including pneumonia, urinary tract infections, skin and soft tissue infections, and intra-abdominal infections [].
- Comparative studies: Researchers have compared cefepime with other antibiotics to assess its effectiveness and safety. These studies provide valuable insights into the optimal use of cefepime in various clinical settings [].
Pharmacokinetics and Pharmacodynamics
- Understanding drug behavior: Research focusing on the pharmacokinetics (movement of the drug in the body) and pharmacodynamics (effects of the drug on the body) of cefepime helps optimize dosing regimens and ensure effective treatment while minimizing potential side effects [].
- Dosage optimization: Studies investigating the relationship between cefepime dose, patient characteristics, and treatment outcomes are crucial for tailoring therapy to individual needs, especially in patients with impaired kidney function [].
Cefepime-resistant bacteria
- Emerging threat: The emergence of cefepime-resistant bacteria is a growing concern, and researchers are actively investigating the mechanisms and factors contributing to this resistance. This research is essential for developing strategies to combat the spread of these resistant pathogens and preserve the efficacy of cefepime [].
Cefepime has the chemical formula and a molar mass of approximately 480.56 g/mol. It operates primarily by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis and death of susceptible microorganisms. Cefepime is effective against a variety of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and various strains of Escherichia coli .
Cefepime acts by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the formation of a strong peptidoglycan layer, weakening the cell wall and leading to bacterial cell death [].
Cefepime undergoes minimal metabolism in the liver; less than 1% is metabolized. The primary metabolic pathway involves the formation of N-methylpyrrolidine (NMP), which is then oxidized to NMP-N-oxide, a more stable metabolite. The oxidation process is mediated by flavin-containing mixed-function oxygenase enzymes . The stability of cefepime against hydrolysis by beta-lactamases is attributed to specific substitutions on its cephem ring structure .
Cefepime demonstrates bactericidal activity through its mechanism of action as a beta-lactam antibiotic. It binds covalently to transpeptidases involved in the final stages of peptidoglycan synthesis in bacterial cell walls. This binding disrupts cell wall integrity, leading to autolysis and bacterial death . Cefepime has enhanced activity against resistant strains due to its ability to penetrate the outer membrane of Gram-negative bacteria effectively .
The synthesis of cefepime involves several steps that modify the basic cephem structure. Key steps include:
- Formation of the Cephem Core: Starting from 7-aminocephalosporanic acid (7-ACA), various side chains are introduced.
- Substitution Reactions: Specific groups such as methoxyimino and N-methylpyrrolidine are added to enhance antibacterial properties and stability against beta-lactamases.
- Purification: The final compound is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use .
Cefepime is primarily used for treating moderate to severe infections caused by susceptible bacteria, including:
- Nosocomial pneumonia
- Complicated urinary tract infections
- Skin and soft tissue infections
- Febrile neutropenia (in patients with low white blood cell counts)
- Intra-abdominal infections (often in combination with metronidazole) .
Its broad-spectrum activity makes it a valuable option in empirical therapy for suspected infections caused by multidrug-resistant organisms.
Cefepime has notable interactions with other medications, particularly those affecting renal function or that are also nephrotoxic. It may also lead to false-positive results in urine glucose tests due to its structural characteristics . Monitoring is essential when cefepime is administered alongside other antibiotics or medications that impact renal clearance.
Cefepime can be compared with several other cephalosporins and beta-lactam antibiotics:
| Compound Name | Generation | Spectrum of Activity | Stability Against Beta-Lactamases | Unique Features |
|---|---|---|---|---|
| Ceftriaxone | Third | Broad (less effective against Pseudomonas) | Moderate | Longer half-life; good CNS penetration |
| Ceftazidime | Third | Broad (effective against Pseudomonas) | Moderate | Strong anti-Pseudomonas activity |
| Cefotaxime | Third | Broad | Moderate | Commonly used for community-acquired infections |
| Meropenem | Carbapenem | Very broad | High | Resistant to most beta-lactamases |
| Imipenem | Carbapenem | Very broad | High | Often combined with cilastatin to prevent renal degradation |
Cefepime stands out due to its enhanced stability against hydrolysis by beta-lactamases compared to third-generation cephalosporins and its effective penetration into Gram-negative bacteria due to its unique structural modifications .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Mechanism of Action
Pictograms


Irritant;Health Hazard
Other CAS
Absorption Distribution and Excretion
Cefepime is mainly eliminated by the kidneys, and most of it is excreted unchanged. Approximately 85% of cefepime administered to normal subjects is excreted unchanged in urine. Less than 1% of the administered dose is recovered from urine as N-methylpyrrolidine (NMP), 6.8% as NMP-N-oxide, and 2.5% as an epimer. Dosage adjustments are required in patients with renal dysfunction or those undergoing hemodialysis, due to the importance of renal excretion in eliminating cefepime.
The average steady-state volume of distribution of cefepime is 18.0 L. In pediatric patients, the average steady-state volume of distribution is 0.3 L/kg.
Cefepime has a total body clearance of 120 mL/min in healthy volunteers, and in pediatric patients, the average total body clearance is 3.3 mL/min/kg. In geriatric patients (65 years of age and older) and patients with abnormal renal function, cefepime total body clearance decreases proportionally with creatinine clearance.
Metabolism Metabolites
Wikipedia
Mirex
